3-[(2-Chlorophenyl)methyl]azetidine, also known by its CAS number 937614-03-4, is a synthetic organic compound belonging to the azetidine class. Azetidines are characterized by their four-membered nitrogen-containing heterocyclic structure. This particular compound features a chlorophenyl group attached to a methyl group on the azetidine ring, which contributes to its unique chemical properties and potential biological activities. The molecular formula for 3-[(2-Chlorophenyl)methyl]azetidine is CHClN, with a molecular weight of approximately 181.66 g/mol .
3-[(2-Chlorophenyl)methyl]azetidine falls under the classification of heterocyclic compounds, specifically azetidines. These compounds are noted for their diverse biological activities, making them subjects of interest in medicinal chemistry and drug development.
The synthesis of 3-[(2-Chlorophenyl)methyl]azetidine typically involves the reaction of 2-chlorobenzyl chloride with azetidine. A common method includes using sodium hydride as a base in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. This process allows for the nucleophilic substitution necessary to form the azetidine ring.
The resulting product can be further treated with hydrochloric acid to obtain the hydrochloride salt form, which is often more stable and easier to handle.
The molecular structure of 3-[(2-Chlorophenyl)methyl]azetidine features a four-membered azetidine ring with a chlorophenyl group attached to a methyl group at the third position. The presence of chlorine enhances the electron-withdrawing properties of the phenyl group, potentially influencing the compound's reactivity and interactions.
3-[(2-Chlorophenyl)methyl]azetidine can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-[(2-Chlorophenyl)methyl]azetidine involves its interaction with biological targets, potentially acting as an inhibitor by binding to active sites on enzymes or receptors. The unique structure allows it to effectively interact with these targets due to the strain in the azetidine ring, which may facilitate conformational changes necessary for binding .
Relevant data on boiling point and melting point are not extensively documented but can vary based on purity and specific synthesis methods employed .
3-[(2-Chlorophenyl)methyl]azetidine has garnered interest in various fields of scientific research:
This compound exemplifies the diverse applications that azetidines can have within medicinal chemistry and related fields, highlighting its importance as a subject of ongoing research.
Azetidine’s saturated four-membered ring structure provides exceptional conformational restraint and ring strain energy (approximately 26 kcal/mol), enabling precise control over molecular topology in drug design. This scaffold exhibits improved metabolic stability compared to larger cyclic amines (e.g., piperidines) due to reduced susceptibility to oxidative metabolism. The inherent dipole moment (~1.8 D) facilitates targeted interactions with biological macromolecules, particularly in CNS-targeting agents where blood-brain barrier penetration is critical [5] [8].
Table 1: Clinically Approved Azetidine-Containing Pharmaceuticals
| Drug Name | Therapeutic Indication | Azetidine Functionalization | Key Structural Role |
|---|---|---|---|
| Azelnidipine | Antihypertensive | 3-Aminoazetidine ester | Calcium channel blockade |
| Oxolamine | Antitussive | 2-Phenyl-1,2,4-oxadiazole fused | Cough reflex suppression |
| Fasiplon | Anxiolytic | 3-Hydroxyazetidine core | GABA receptor modulation |
| Ataluren | Muscular dystrophy | Azetidine-2-carbonyl backbone | Nonsense mutation readthrough |
The bioisosteric equivalence of azetidines with amides and esters enhances pharmacokinetic properties while maintaining target engagement. For instance, azetidine substitution reduces peptide bond character, diminishing susceptibility to hydrolytic enzymes—a strategy employed in peptidomimetics like thrombin inhibitors [1] [5]. The spatial compactness (van der Waals radius ~2.5 Å) enables incorporation into sterically constrained environments, as demonstrated in GABA uptake inhibitors where azetidine-3-carboxylic acid mimics β-proline conformation [8].
The 2-chlorobenzyl moiety introduces ortho-halogen effects that significantly modulate azetidine pharmacology. Chlorine’s electronegativity (Pauling scale: 3.16) creates a permanent dipole moment orthogonal to the azetidine ring plane, enhancing electrostatic complementarity with aromatic receptor subpockets. This substituent demonstrates steric congestion (van der Waals volume: 35 ų) that restricts rotational freedom, locking the pharmacophore in bioactive conformations [3] [7].
Table 2: Biological Activity Modulation by Benzyl Substituents on Azetidine Scaffolds
| Substituent Position | Target Receptor | Activity Shift vs. Unsubstituted | Structural Rationale |
|---|---|---|---|
| 2-Chlorobenzyl | D4 Dopamine | 12-fold affinity increase | Ortho-chlorine enhances π-stacking in hydrophobic cleft |
| 4-Bromobenzyl | D2 Dopamine | 8-fold affinity increase | Para-halogen optimizes hydrophobic contact distance |
| 3-Hydroxybenzyl | GABA Transporter 1 | Activity loss | Hydrogen bonding disrupts membrane partitioning |
| 2-Nitrobenzyl | σ1 Receptor | 3-fold affinity decrease | Electron withdrawal reduces basicity of azetidine nitrogen |
In dopaminergic antagonists, the ortho-chloro group establishes halogen bonding with carbonyl oxygens in D2/D4 receptors (bond strength: 1–3 kcal/mol), explaining the enhanced affinity of N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide derivatives. The lipophilic π-system (clogP increment: +1.8) improves blood-brain barrier penetration, with logBB values >0.5 observed in 2-chloro-substituted analogs versus <0.3 in hydrophilic derivatives [7] [8]. Molecular docking reveals the chlorophenyl CH-π interactions (distance: 2.7–3.1 Å) with Phe120 in the D4 receptor allosteric pocket, stabilizing the receptor-antagonist complex [3].
Azetidine chemistry evolved from natural product isolation (quisqualic acid, 1930s) to targeted synthetic methodologies enabling drug development. Key milestones include Tiemann’s 1884 azetidine synthesis, oxolamine’s 1960s clinical introduction as the first azetidine-containing drug, and modern catalytic advancements enabling stereoselective construction [1] [5]. The discovery of azetidine-2-carboxylic acid in sugar beets (Beta vulgaris) revealed its proline antagonism, stimulating research into conformationally constrained amino acid analogs [5].
Table 3: Evolution of Azetidine Synthesis Methodologies
| Era | Synthetic Methodology | Key Limitation | Pharmacological Impact |
|---|---|---|---|
| Pre-1980 | Tiemann-Krüger cyclization | Low yields (15–30%) | Enabled oxolamine development |
| 1980–2000 | Staudinger ketene-imine cycloaddition | Diastereoselectivity issues | Production of β-lactam antibiotics |
| 2000–2010 | Transition-metal catalyzed C-H functionalization | Catalyst cost | Access to 3-arylazetidine carboxylates |
| 2010–Present | Aza-Michael addition / Suzuki-Miyaura cross-coupling | Functional group tolerance | Dopamine antagonists (e.g., compound 5) |
The pharmacophore hybridization era (post-2000) combined azetidine with privileged structures: 1) Fusion with 1,2,4-oxadiazoles produced kinase inhibitors targeting RET and HDACs; 2) Schotten-Baumann acylation generated amide derivatives like N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide with D4 antagonism (Ki < 50 nM); 3) Suzuki-Miyaura cross-coupling enabled C3-aryl diversification, critical for optimizing CNS penetration [1] [7] [8]. Contemporary approaches leverage azetidine bioisosterism in protease inhibitors (e.g., thrombin) where the ring mimics tetrahedral transition states, demonstrating Ki values <100 nM when paired with chlorophenyl P1 groups [5] [6].
Interactive Timeline: Key Events in Azetidine Medicinal Chemistry
1884: Tiemann synthesizes first azetidine heterocycle 1940s: Quisqualic acid isolated from Quisqualis indica seeds 1960: Oxolamine launched as antitussive 1985: 3-Hydroxyazetidine used in carbapenem antibiotics 2003: Azelnidipine approved in Japan 2013: Dopamine antagonist azetidines with 2-chlorobenzyl groups reported 2023: Aza-Michael/Suzuki methods for C3-functionalization
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1